D-Enantiomer Induces Ordered Helix vs. Weak Turn for L-Form
In a direct head-to-head NMR comparison of two tetrapeptides differing only in the chirality of the N-terminal glutamic acid residue, the D-Glu-containing peptide (Boc-D-Glu-Ala-Gly-Lys-NHMe) adopted a tandem type II' β-turn plus 310-helix conformation of appreciable stability in apolar solvents (CDCl₃ and DMSO-d₆), whereas the L-Glu analog (Boc-L-Glu-Ala-Gly-Lys-NHMe) displayed only a weak type II β-turn with lower conformational stability [1]. Temperature coefficients of amide proton resonances, inter-residue NOE patterns, and side-chain methylene anisotropy data all supported the distinct folding assignments [1].
| Evidence Dimension | Solution-phase peptide secondary structure (NMR) |
|---|---|
| Target Compound Data | Boc-D-Glu-Ala-Gly-Lys-NHMe: tandem type II' β-turn + 310-helix, appreciable conformational stability |
| Comparator Or Baseline | Boc-L-Glu-Ala-Gly-Lys-NHMe: weak type II β-turn, lower conformational stability |
| Quantified Difference | Qualitative but unambiguous difference in NMR-derived secondary structure populations; the D-epimer produces a folded, ordered conformation, while the L-epimer is largely disordered. |
| Conditions | 1D and 2D ¹H NMR (500 MHz) in CDCl₃ and (CD₃)₂SO; temperature coefficient, NOE, and anisotropy analysis. |
Why This Matters
For researchers designing peptide motifs that require a stable N-terminal helix cap or a specific reverse-turn geometry, procurement of the D-Glu building block is mandatory; the L-Glu analog cannot replicate this folding behavior.
- [1] Bobde V, Sasidhar YU, Durani S. Harnessing D-amino acids for peptide motif designs. Synthesis and solution conformation of Boc-D-Glu-Ala-Gly-Lys-NHMe and Boc-L-Glu-Ala-Gly-Lys-NHMe. Int J Pept Protein Res. 1994 Mar;43(3):209-18. PMID: 8005743. View Source
